4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine
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Overview
Description
Preparation Methods
The synthesis of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrrole derivative, the compound can be synthesized through a series of reactions involving chlorination and methylation . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Industrial Applications: It is used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, pyrrolopyrazine derivatives are known for their antimicrobial and kinase inhibitory activities, which may differ from the activities of this compound .
Similar compounds include:
- Pyrrolopyrazine derivatives
- Pyridazine analogs
- Pyrazolo[3,4-d]pyrimidine derivatives
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C9H10ClN3/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3/h4H,1-3H3 |
InChI Key |
RIVWEUYBKRJSIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NN=C(C2=C(N1C)C)Cl |
Origin of Product |
United States |
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